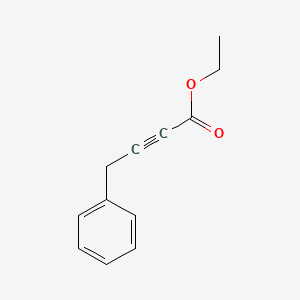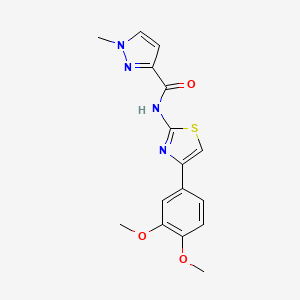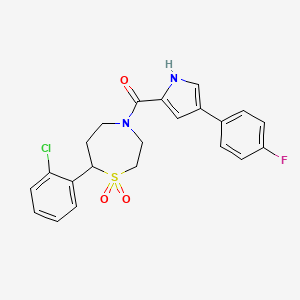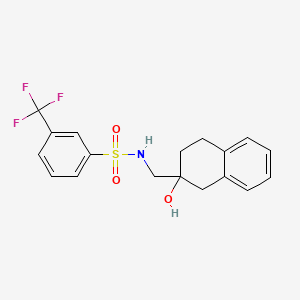![molecular formula C11H8ClN3OS B2683975 N-[2-(5-Chlorothiophen-2-yl)pyrimidin-5-yl]prop-2-enamide CAS No. 2361656-13-3](/img/structure/B2683975.png)
N-[2-(5-Chlorothiophen-2-yl)pyrimidin-5-yl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(5-Chlorothiophen-2-yl)pyrimidin-5-yl]prop-2-enamide, commonly known as CP-544326, is a potent and selective inhibitor of the protein kinase C (PKC) enzyme. PKC is a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. CP-544326 has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurological disorders.
Mécanisme D'action
CP-544326 selectively inhibits the activity of N-[2-(5-Chlorothiophen-2-yl)pyrimidin-5-yl]prop-2-enamide by binding to the ATP-binding site of the enzyme. This compound is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis, by phosphorylating specific target proteins. By inhibiting this compound activity, CP-544326 disrupts these cellular processes and induces cell cycle arrest and apoptosis in cancer cells, reduces inflammation by inhibiting the activation of immune cells and the production of pro-inflammatory cytokines, and improves cognitive function and memory by regulating neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects:
CP-544326 has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation by inhibiting the activation of immune cells and the production of pro-inflammatory cytokines, and improve cognitive function and memory by regulating neurotransmitter release and synaptic plasticity. In addition, CP-544326 has been shown to have minimal toxicity and side effects in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
CP-544326 has several advantages for lab experiments, including its potency and selectivity for N-[2-(5-Chlorothiophen-2-yl)pyrimidin-5-yl]prop-2-enamide, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its ability to reduce inflammation and improve cognitive function and memory. However, CP-544326 has some limitations, including its relatively complex synthesis method and its potential for off-target effects on other kinases.
Orientations Futures
There are several future directions for the study of CP-544326, including its potential therapeutic applications in other diseases, such as autoimmune disorders and cardiovascular diseases, its optimization for clinical use, such as the development of more efficient synthesis methods and the identification of biomarkers for patient selection, and its combination with other therapies for synergistic effects. Overall, CP-544326 has shown great promise as a potential therapeutic agent for various diseases, and further research is needed to fully understand its potential and limitations.
Méthodes De Synthèse
CP-544326 can be synthesized through a multi-step process starting from 2-amino-5-chlorothiophene. The synthesis involves the condensation of 2-amino-5-chlorothiophene with 2-bromo-5-methylpyrimidine in the presence of a base, followed by the reaction with propargyl bromide to yield the final product.
Applications De Recherche Scientifique
CP-544326 has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurological disorders. In cancer, N-[2-(5-Chlorothiophen-2-yl)pyrimidin-5-yl]prop-2-enamide is overexpressed and plays a crucial role in tumor growth and metastasis. CP-544326 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer, by inducing cell cycle arrest and apoptosis. In inflammation, this compound is involved in the activation of immune cells and the production of pro-inflammatory cytokines. CP-544326 has been shown to reduce inflammation in various animal models of inflammation, including arthritis and colitis. In neurological disorders, this compound is involved in the regulation of neurotransmitter release and synaptic plasticity. CP-544326 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia.
Propriétés
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)pyrimidin-5-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3OS/c1-2-10(16)15-7-5-13-11(14-6-7)8-3-4-9(12)17-8/h2-6H,1H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPNNNBDUUKNCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CN=C(N=C1)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2683895.png)
![3-benzyl-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2683897.png)
![2-[(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B2683898.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-[4-(2-pyridinyl)piperazino]-1-ethanone](/img/structure/B2683902.png)


![4-butoxy-N-[[4-(2-methoxyphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2683906.png)



![2-(benzo[d][1,3]dioxol-5-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2683911.png)
